Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate
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Overview
Description
Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate is an organic compound with a unique structure that includes both alkyne and carbonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate typically involves the reaction of propargyl alcohol with but-2-yne-1,4-diol in the presence of a carbonate source. Common reagents used in this synthesis include dimethyl carbonate and a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: It is used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate involves its reactivity towards nucleophiles and electrophiles. The alkyne groups can participate in cycloaddition reactions, while the carbonate group can undergo nucleophilic attack. These reactions can lead to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but lacks the carbonate group.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a carbonate group.
Uniqueness
Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate is unique due to the presence of both alkyne and carbonate functional groups, which provide a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
816462-94-9 |
---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 4-prop-2-ynoxybut-2-ynyl carbonate |
InChI |
InChI=1S/C9H10O4/c1-3-6-12-7-4-5-8-13-9(10)11-2/h1H,6-8H2,2H3 |
InChI Key |
NWWOFACRSXTYNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCC#CCOCC#C |
Origin of Product |
United States |
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